molecular formula C8H3ClF3N B1369465 3-Chloro-4-(trifluoromethyl)benzonitrile CAS No. 1092460-79-1

3-Chloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1369465
CAS No.: 1092460-79-1
M. Wt: 205.56 g/mol
InChI Key: IWZFPSVQIDJRAD-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include heating the mixture to 60-180°C for 2-4 hours .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of 2-chloro-3-fluoro-4-trifluoromethylbenzaldehyde as a starting material, which undergoes a series of reactions including hydrogen replacement and acid-binding agent addition under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzonitrile in its applications, particularly in pharmaceuticals, involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of the resulting drugs .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and other specialized applications .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFPSVQIDJRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604887
Record name 3-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-79-1
Record name 3-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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